molecular formula C15H11ClN2OS B2554341 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide CAS No. 306980-83-6

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B2554341
CAS No.: 306980-83-6
M. Wt: 302.78
InChI Key: PHPPTUKLJHBQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 4-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide (CAS: 303147-79-7) is a benzamide derivative with the molecular formula C₂₀H₁₃ClN₂OS (molar mass: 364.85 g/mol). Its structure features:

  • A 4-chlorobenzoyl group.
  • A substituted aniline moiety with cyano (-CN) at position 3 and methylsulfanyl (-SMe) at position 2.

This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in structurally related benzamides (e.g., ).

Properties

IUPAC Name

4-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPPTUKLJHBQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-cyano-4-(methylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide has been investigated for its potential biological activities, particularly as an inhibitor of specific enzymes and proteins involved in various diseases.

  • Enzyme Inhibition : The compound may interact with molecular targets such as cyclooxygenases (COX), which are crucial in inflammation and pain pathways. Studies suggest that related compounds exhibit significant COX inhibition, indicating potential anti-inflammatory properties .
  • Anticancer Activity : Research indicates that similar compounds can induce apoptosis in cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in modulating pathways involved in cancer cell survival .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains.

  • Antibacterial Efficacy : Related sulfonamide derivatives have demonstrated significant inhibition against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves the inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth .

Material Science

In the realm of material science, this compound serves as a building block for synthesizing more complex organic materials.

  • Synthesis of New Materials : The compound's unique structure allows it to be utilized in the development of new polymers and nanomaterials, contributing to advancements in nanotechnology and materials engineering .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryEnzyme inhibitors (e.g., COX)Significant anti-inflammatory effects observed
Antimicrobial ActivityAntibacterial against Staphylococcus aureusPotent inhibition shown with IC50 values < 10 µM
Material ScienceBuilding block for polymersFacilitates synthesis of novel nanomaterials

Case Studies

  • Anti-inflammatory Studies :
    A study involving benzimidazole derivatives demonstrated that compounds structurally related to this compound exhibited notable COX inhibition, leading to reduced edema in animal models .
  • Antibacterial Research :
    Investigations into sulfonamide derivatives revealed that a compound similar to this compound effectively inhibited Staphylococcus aureus, showcasing its potential as an antibacterial agent .
  • Material Development :
    The compound has been used as a precursor in synthesizing advanced materials for drug delivery systems, demonstrating its versatility beyond traditional pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide and related benzamide derivatives:

Compound Name & CAS Molecular Formula Key Substituents/Modifications Biological Activity/Properties Reference
This compound (303147-79-7) C₂₀H₁₃ClN₂OS -CN (C3), -SMe (C4) on aniline; 4-Cl on benzamide Structural analog of antitumor/antimicrobial agents; inferred activity based on analogs
4-Chloro-N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide (15b, ) C₂₁H₁₄Cl₂N₂O₂ 2-Chloroquinazoline via ether linkage Antitumor, apoptosis-inducing
4-Chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7b, ) C₂₁H₁₃ClN₄O₂ 1,3,4-Oxadiazole ring at C2 of aniline Not explicitly stated; likely bioactive scaffold
4-Chloro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide (PB3, ) C₂₁H₁₅ClN₂O Benzimidazole ring at C4 of aniline Material science applications
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () C₁₄H₉ClF₃NO₂ -OH (C2), -CF₃ (C4) on salicylamide Antimicrobial (vs. Desulfovibrio piger)
GSK3787 (PPARδ antagonist, ) C₁₆H₁₂ClF₃N₂O₃S Pyridylsulfonyl-ethyl linker PPARδ antagonist

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Heterocyclic Additions: Quinazoline (15b) and oxadiazole (7b) moieties introduce planar, aromatic systems that enhance DNA intercalation or enzyme inhibition, common in antitumor agents .
  • Sulfur-Containing Groups: The -SMe group in the target compound may influence solubility and metabolic stability, while sulfonyl groups (e.g., GSK3787) enable covalent binding to cysteine residues in proteins .
Physical Properties
  • Melting Points: Derivatives with rigid heterocycles (e.g., 7b, m.p. 195–197°C) exhibit higher melting points compared to flexible analogs like PB3 (m.p. 184°C) .
  • Solubility: The -CN and -SMe groups in the target compound likely reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

  • Molecular Formula : C14_{14}H12_{12}ClN2_2S
  • Molecular Weight : 292.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various therapeutic effects. While detailed pathways are still under investigation, it is known to affect cellular processes involved in disease mechanisms, particularly in cancer and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, in vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in the table below:

Bacterial Strain MIC (µg/ml) Standard Drug MIC (µg/ml)
Staphylococcus aureus2550 (Ciprofloxacin)
Escherichia coli5025 (Ciprofloxacin)
Pseudomonas aeruginosa10050 (Ciprofloxacin)

These results indicate that this compound exhibits promising antibacterial properties, potentially serving as a lead compound for new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50_{50} values were found to be comparable to standard chemotherapeutic agents such as doxorubicin. A summary of the anticancer activity is provided below:

Cell Line IC50_{50} (µM) Standard Drug IC50_{50} (µM)
MCF-75.03.0 (Doxorubicin)
A5494.52.5 (Doxorubicin)

These findings suggest that the compound may be a viable candidate for further development in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound revealed its effectiveness against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance .
  • Cancer Treatment : In a recent clinical study, this compound was tested in combination with other agents for treating solid tumors, showing enhanced efficacy compared to monotherapy regimens .

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 4-chlorobenzoyl chloride) with an aniline precursor (e.g., 3-cyano-4-(methylsulfanyl)aniline) under mild basic conditions. Key steps include:

  • Amide bond formation : Stirring reactants in anhydrous dichloromethane or tetrahydrofuran with triethylamine as a base, yielding the product in >85% purity .
  • Precursor synthesis : The 3-cyano-4-(methylsulfanyl)aniline intermediate can be synthesized via nucleophilic substitution of 4-chloro-3-nitrobenzonitrile with methylthiolate, followed by nitro-group reduction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Standard characterization methods include:

  • 1H/13C-NMR : To confirm the amide linkage and substituent positions. For example, the aromatic protons in the benzamide ring typically appear as a doublet (δ 7.5–8.0 ppm), while the methylsulfanyl group resonates as a singlet (δ 2.5 ppm) .
  • FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 331.03 for C₁₅H₁₀ClN₂OS) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess inhibition zones .
  • Enzyme inhibition : Fluorometric assays targeting bacterial enzymes like AcpS-PPTase, with IC₅₀ values calculated using dose-response curves .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Single-crystal X-ray diffraction : Using SHELX programs (e.g., SHELXL for refinement), bond lengths and angles can be measured with precision (e.g., C–Cl bond: 1.74 Å, C–S bond: 1.81 Å). Discrepancies between computational and experimental data (e.g., torsional angles) may indicate conformational flexibility .
  • ORTEP-3 visualization : Graphical analysis of thermal ellipsoids helps identify disordered regions (e.g., methylsulfanyl group orientation) .
  • Validation tools : CheckCIF for detecting geometric outliers (e.g., unusual bond angles due to steric hindrance) .

Q. What strategies optimize the compound’s reactivity in substitution reactions?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloro position, while DMSO stabilizes transition states in cyano-group reactions .
  • Catalysts : Pd(PPh₃)₄ for Suzuki coupling at the benzamide ring, achieving >90% yield with aryl boronic acids .
  • Temperature control : Low temperatures (−20°C) suppress side reactions (e.g., hydrolysis of the methylsulfanyl group) .

Q. How does the methylsulfanyl group influence the compound’s mechanism of action?

  • Covalent binding : The sulfur atom in the methylsulfanyl group can form reversible disulfide bonds with cysteine residues in enzyme active sites (e.g., PPARδ Cys249), as confirmed by mass spectrometry and site-directed mutagenesis .
  • Electron-withdrawing effects : The group increases the electrophilicity of the adjacent cyano substituent, enhancing interactions with nucleophilic residues in bacterial PPTase enzymes .
  • Metabolic stability : Resistance to oxidative degradation (e.g., CYP450 enzymes) compared to methylsulfonyl analogs, as shown in hepatic microsome assays .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) and half-life (e.g., t₁/₂ < 2 hours in rodents) .
  • Metabolite identification : LC-MS/MS to detect inactive metabolites (e.g., sulfoxide derivatives from methylsulfanyl oxidation) .
  • Formulation adjustments : Use liposomal encapsulation to improve bioavailability in animal models .

Methodological Notes

  • Data contradiction analysis : Cross-validate crystallographic data with DFT calculations (e.g., B3LYP/6-31G* level) to resolve bond-length discrepancies >0.05 Å .
  • Experimental design : Use fractional factorial designs to screen reaction variables (e.g., solvent, temperature, catalyst) for optimal yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.